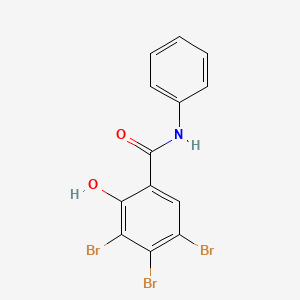
2-Bromo-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile is a chemical compound with the molecular formula C19H13BrN2 It is a brominated derivative of nicotinonitrile, characterized by the presence of phenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 4-phenyl-6-p-tolyl-nicotinonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would produce a biaryl compound .
Scientific Research Applications
2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile involves its interaction with specific molecular targets. The bromine atom and the aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(4-bromo-phenyl)-6-phenyl-nicotinonitrile
- 2-Bromo-4-(2-chloro-phenyl)-6-phenyl-nicotinonitrile
- 2-Bromo-4-(4-chloro-phenyl)-6-phenyl-nicotinonitrile
Uniqueness
2-Bromo-4-phenyl-6-p-tolyl-nicotinonitrile is unique due to the presence of both phenyl and p-tolyl groups, which influence its chemical properties and reactivity.
Properties
Molecular Formula |
C19H13BrN2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-bromo-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13BrN2/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-21)19(20)22-18/h2-11H,1H3 |
InChI Key |
NSGBGNPPUUZWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)


![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)


![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995210.png)

![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)
